molecular formula C13H8FN B14762627 2-Ethynyl-5-(4-fluorophenyl)pyridine CAS No. 1196153-45-3

2-Ethynyl-5-(4-fluorophenyl)pyridine

Cat. No.: B14762627
CAS No.: 1196153-45-3
M. Wt: 197.21 g/mol
InChI Key: WTHIAPMRLPCZHC-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(4-fluorophenyl)pyridine is a compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(4-fluorophenyl)pyridine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and fused ring systems.

Scientific Research Applications

2-Ethynyl-5-(4-fluorophenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The ethynyl group can also participate in interactions with enzymes and receptors, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethynyl-5-(4-fluorophenyl)pyridine include other fluorinated pyridines, such as:

Uniqueness

This compound is unique due to the specific positioning of the ethynyl and fluorophenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1196153-45-3

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-ethynyl-5-(4-fluorophenyl)pyridine

InChI

InChI=1S/C13H8FN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H

InChI Key

WTHIAPMRLPCZHC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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